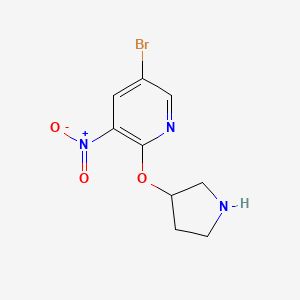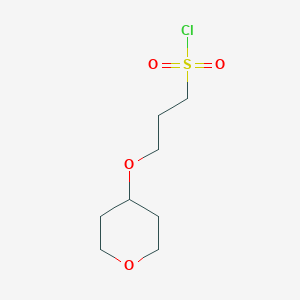![molecular formula C13H17N B13529892 (1S,6R,8S)-8-phenyl-3-azabicyclo[4.2.0]octane](/img/structure/B13529892.png)
(1S,6R,8S)-8-phenyl-3-azabicyclo[4.2.0]octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,6R,8S)-8-phenyl-3-azabicyclo[420]octane is a bicyclic compound that features a unique structure with a phenyl group attached to the azabicyclo[420]octane framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,6R,8S)-8-phenyl-3-azabicyclo[4.2.0]octane typically involves the following steps:
Cyclization Reactions: The formation of the bicyclic structure can be achieved through cyclization reactions involving appropriate precursors.
Phenyl Group Introduction: The phenyl group is introduced through substitution reactions, often using phenyl halides or phenylboronic acids in the presence of catalysts.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and reaction conditions are carefully selected to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(1S,6R,8S)-8-phenyl-3-azabicyclo[4.2.0]octane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, often using hydrogenation or metal hydrides.
Substitution: The phenyl group and other substituents can be replaced through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are typical reducing agents.
Substitution: Reagents such as phenyl halides, phenylboronic acids, and catalysts like palladium or copper are used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce various functional groups.
Scientific Research Applications
(1S,6R,8S)-8-phenyl-3-azabicyclo[4.2.0]octane has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Research explores its potential as a pharmaceutical agent, particularly in the development of drugs targeting the central nervous system.
Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (1S,6R,8S)-8-phenyl-3-azabicyclo[4.2.0]octane involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, such as its role as a pharmaceutical agent or a chemical reagent.
Comparison with Similar Compounds
Similar Compounds
(1R,6S,8R)-8-phenyl-3-azabicyclo[4.2.0]octane: A stereoisomer with different spatial arrangement of atoms.
8-phenyl-3-azabicyclo[4.2.0]octane: A compound without specific stereochemistry.
8-phenyl-3-azabicyclo[4.2.0]octane derivatives: Compounds with various substituents on the bicyclic framework.
Uniqueness
(1S,6R,8S)-8-phenyl-3-azabicyclo[4.2.0]octane is unique due to its specific stereochemistry, which can influence its reactivity, biological activity, and interactions with other molecules. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C13H17N |
|---|---|
Molecular Weight |
187.28 g/mol |
IUPAC Name |
(1S,6R,8S)-8-phenyl-3-azabicyclo[4.2.0]octane |
InChI |
InChI=1S/C13H17N/c1-2-4-10(5-3-1)12-8-11-6-7-14-9-13(11)12/h1-5,11-14H,6-9H2/t11-,12+,13-/m0/s1 |
InChI Key |
YWSXOSUUMITXOG-XQQFMLRXSA-N |
Isomeric SMILES |
C1CNC[C@H]2[C@@H]1C[C@@H]2C3=CC=CC=C3 |
Canonical SMILES |
C1CNCC2C1CC2C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



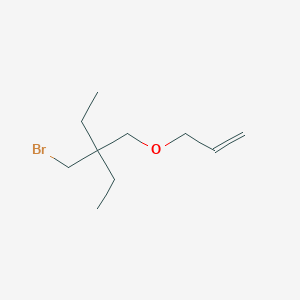
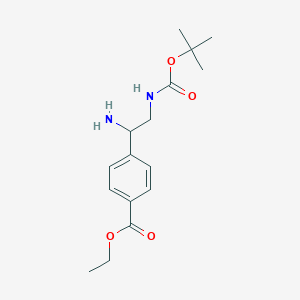




![5-{[4-(Trifluoromethyl)phenyl]sulfanyl}-1,3,4-thiadiazol-2-amine](/img/structure/B13529850.png)
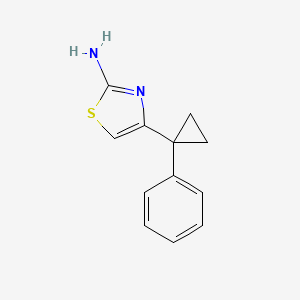
![(3-Azabicyclo[3.2.0]heptane-1,5-diyl)dimethanol](/img/structure/B13529861.png)
![Ethyl 2-ethyl-5-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B13529865.png)
